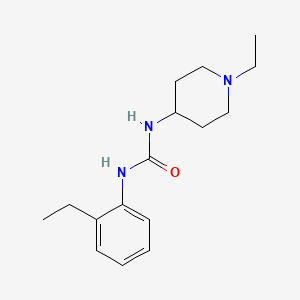

N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives, including "N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea," can involve multiple steps, including the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method allows for the conversion from carboxylic acids to ureas in a single pot, providing a milder, simpler, and environmentally friendly approach with good yields without racemization (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their chemical behavior and interaction with other molecules. Studies involving NMR and quantum chemical calculations can shed light on the substituent effect on complexation and the intramolecular interactions within such compounds, providing insights into their stability and reactivity (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives can undergo various chemical reactions, including metalation and substitution, to produce a range of substituted products. For instance, directed lithiation of urea derivatives at specific positions allows for the introduction of various electrophiles, leading to a diverse array of chemical structures (Smith et al., 2013).

Physical Properties Analysis

The physical properties of "N-(2-ethylphenyl)-N'-(1-ethyl-4-piperidinyl)urea," such as solubility, melting point, and crystal structure, are essential for its application in various fields. Detailed crystallographic studies can reveal the solid-state structure, providing insights into the material's stability and potential for formulation (Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of urea derivatives. Studies focusing on the synthesis and biological activity highlight the versatility of these compounds in developing new materials and potential therapeutic agents (Xin-jian et al., 2006).

Wissenschaftliche Forschungsanwendungen

Urease Inhibitors and Therapeutic Applications

Urease Inhibitors as Potential Drugs

Urease, an enzyme catalyzing the hydrolysis of urea, is implicated in infections by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on various groups of urease inhibitors, including urea derivatives, has highlighted their potential as drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used urease inhibitor, its severe side effects indicate a need for further exploration of urease inhibition's therapeutic potential (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Applications

Urea in Nitrogen Fertilization

Urea's role in agriculture, particularly as a nitrogen fertilizer, underscores its importance in enhancing crop yield. However, the inefficiencies and environmental pollution due to ammonia volatilization from urea necessitate the use of urease inhibitors to improve urea's effectiveness as a fertilizer and reduce environmental impacts (Bremner, 1995).

Biochemical Research and Industrial Applications

Urea Biosensors

The development of urea biosensors showcases the integration of urea derivatives in detecting and quantifying urea concentration for various applications, including medical diagnostics and environmental monitoring. These biosensors, often employing enzyme urease, demonstrate the versatility of urea derivatives in scientific research and industrial applications (Botewad et al., 2021).

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)-3-(1-ethylpiperidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-3-13-7-5-6-8-15(13)18-16(20)17-14-9-11-19(4-2)12-10-14/h5-8,14H,3-4,9-12H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVKRTUUDYYYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)

![3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4619939.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4619967.png)

![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)

![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4619990.png)

![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)

![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)

![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)

![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)